

Unraveling the Role of M190S in Mitochondrial-Dependent Cell Death: A Technical Guide

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Compound of Interest

Compound Name: M190S

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[City, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the role of the **M190S** mutation in mitochondrial-dependent cell death. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the current understanding of this specific mutation and its implications in apoptosis.

Introduction

Mitochondrial-dependent cell death, or the intrinsic pathway of apoptosis, is a critical process in tissue homeostasis and development. Its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors into the cytosol. While the core machinery of this pathway is well-understood, the roles of specific protein mutations in modulating its sensitivity and kinetics are areas of active investigation. This guide focuses on the **M190S** mutation, a specific amino acid substitution whose role in this process is of growing interest.

Information Not Available: The specific protein in which the **M190S** mutation occurs has not been publicly identified in the scientific literature at the time of this writing. The following sections provide a framework and detailed experimental protocols that can be applied to study the **M190S** mutation once the associated protein is known. The data tables and signaling pathway diagrams are presented as templates to be populated with experimental results.

Quantitative Data Summary

To facilitate the comparison of experimental findings, all quantitative data regarding the impact of the **M190S** mutation on mitochondrial-dependent cell death should be summarized in clearly structured tables.

Table 1: Impact of **M190S** Mutation on Key Apoptotic Events

Parameter	Wild-Type Protein	M190S Mutant Protein	Control (Vector)
Cytochrome c Release (% of cells with cytosolic cytochrome c)	Data to be filled	Data to be filled	Data to be filled
Caspase-9 Activation (Fold change vs. control)	Data to be filled	Data to be filled	Data to be filled
Caspase-3/7 Activation (Fold change vs. control)	Data to be filled	Data to be filled	Data to be filled
Mitochondrial Membrane Potential ($\Delta\Psi_m$) (% of cells with low $\Delta\Psi_m$)	Data to be filled	Data to be filled	Data to be filled
Apoptotic Cell Population (% Annexin V positive)	Data to be filled	Data to be filled	Data to be filled

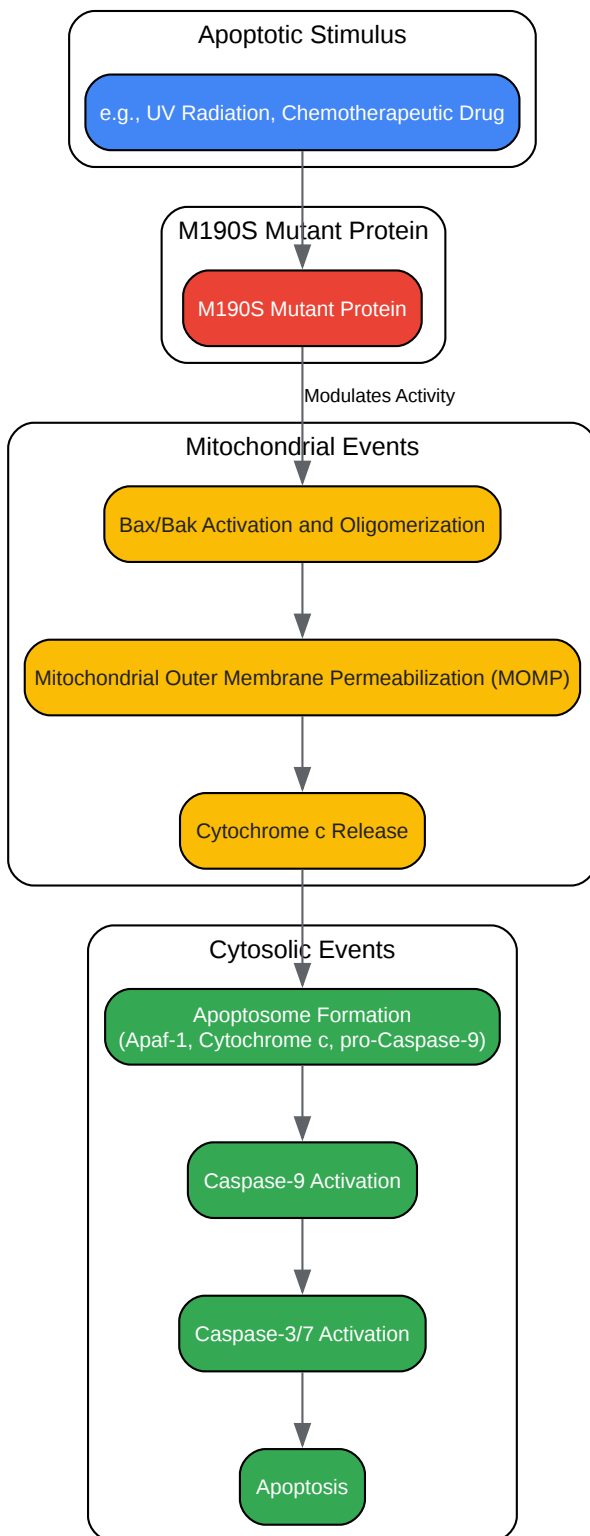
Table 2: Putative Interaction Partners of the **M190S** Mutant Protein

Interacting Protein	Method of Detection	Quantitative Measure (e.g., K _d , BRET/FRET efficiency)
e.g., Bax	e.g., Co-IP, SPR	Data to be filled
e.g., Bcl-2	e.g., Co-IP, SPR	Data to be filled
e.g., VDAC	e.g., Proximity Ligation Assay	Data to be filled

Signaling Pathways and Logical Relationships

Visualizing the signaling pathways is crucial for understanding the molecular mechanisms by which the **M190S** mutation influences mitochondrial-dependent cell death.

Hypothesized Signaling Pathway of M190S in Apoptosis

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Caption: Hypothesized signaling cascade involving the **M190S** mutation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of research on the **M190S** mutation.

Assessment of Mitochondrial Membrane Potential ($\Delta\Psi_m$) using JC-1

This protocol describes the use of the lipophilic cationic dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Materials:
 - JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide)
 - Cell culture medium
 - Assay Buffer (e.g., PBS)
 - Fluorescence microscope, flow cytometer, or fluorescence plate reader
- Procedure:
 - Seed cells in an appropriate culture vessel (e.g., 96-well plate, chamber slides).
 - Treat cells with the experimental conditions (e.g., transfection with **M190S**-expressing plasmid, treatment with an apoptotic stimulus). Include appropriate positive (e.g., CCCP-treated) and negative controls.
 - Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium at the desired final concentration (typically 1-10 μM).
 - Remove the culture medium from the cells and add the JC-1 staining solution.
 - Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

- Carefully aspirate the staining solution and wash the cells once or twice with pre-warmed assay buffer.
- Add fresh assay buffer to the cells.
- Immediately analyze the cells. In healthy cells with high $\Delta\Psi_m$, JC-1 forms J-aggregates with red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low $\Delta\Psi_m$, JC-1 remains as monomers with green fluorescence (Ex/Em ~514/529 nm).[\[3\]](#)
- Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Detection of Cytochrome c Release by Western Blotting

This protocol details the fractionation of cells to separate cytosolic and mitochondrial components, followed by Western blotting to detect the translocation of cytochrome c.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Materials:
 - Cytosol Extraction Buffer
 - Mitochondrial Extraction Buffer
 - Protease and phosphatase inhibitors
 - Dounce homogenizer
 - Primary antibodies (anti-Cytochrome c, anti-COX IV as a mitochondrial marker, anti-GAPDH as a cytosolic marker)
 - HRP-conjugated secondary antibodies
 - Chemiluminescence substrate
- Procedure:
 - Harvest $5-10 \times 10^6$ cells by centrifugation at $600 \times g$ for 5 minutes at 4°C .
 - Wash the cell pellet with ice-cold PBS.

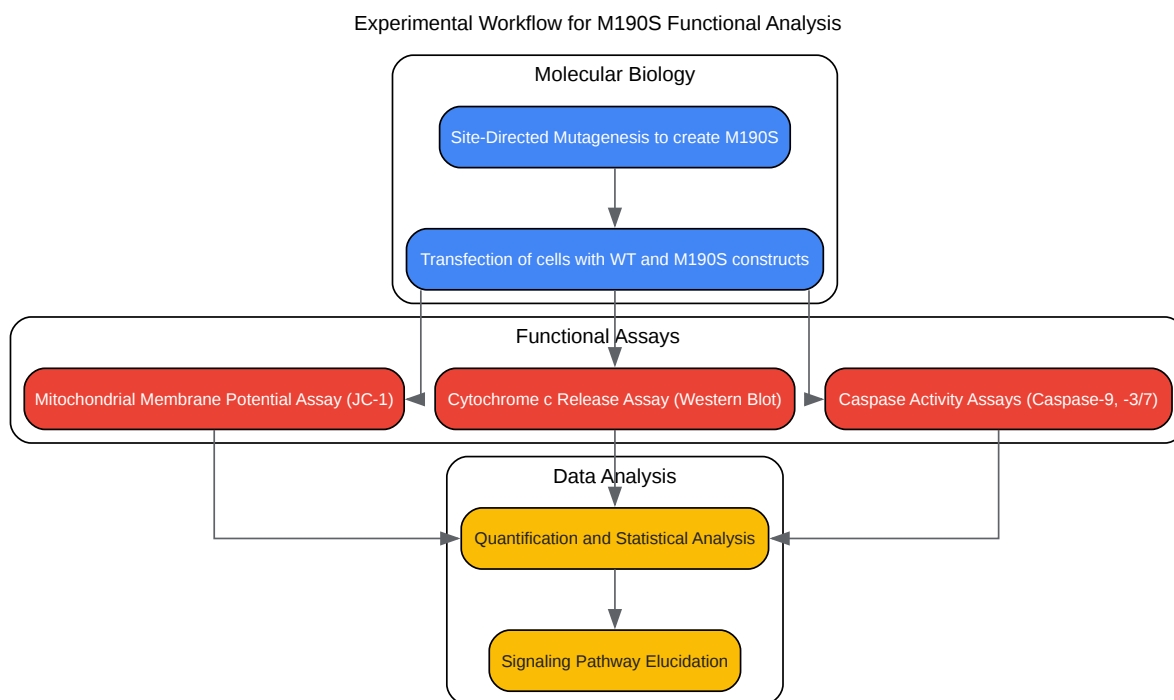
- Resuspend the pellet in 1 mL of ice-cold Cytosol Extraction Buffer supplemented with protease inhibitors and DTT.
- Incubate on ice for 10 minutes.
- Homogenize the cells with a Dounce homogenizer (20-30 strokes).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
- Wash the mitochondrial pellet with Cytosol Extraction Buffer.
- Resuspend the mitochondrial pellet in Mitochondrial Extraction Buffer.
- Determine the protein concentration of both fractions.
- Perform SDS-PAGE and Western blotting with 20-30 µg of protein from each fraction.
- Probe the membrane with antibodies against cytochrome c, COX IV, and GAPDH to assess the purity of the fractions and the release of cytochrome c.

Caspase-9 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-9, an initiator caspase in the mitochondrial-dependent apoptotic pathway.^{[7][8]}

- Materials:
 - Cell Lysis Buffer
 - 2X Reaction Buffer
 - DTT (1M stock)
 - Caspase-9 substrate (e.g., Ac-LEHD-pNA)

- 96-well microplate
- Microplate reader
- Procedure:
 - Induce apoptosis in cell cultures.
 - Collect $1-5 \times 10^6$ cells and lyse them in cold Cell Lysis Buffer on ice for 10 minutes.
 - Centrifuge to pellet debris and collect the supernatant (cell lysate).
 - Determine the protein concentration of the lysate.
 - In a 96-well plate, add 50-200 μg of protein lysate to each well.
 - Add 2X Reaction Buffer (with freshly added DTT to a final concentration of 10 mM) to each sample.
 - Add the caspase-9 substrate to a final concentration of 200 μM .
 - Incubate at 37°C for 1-2 hours, protected from light.
 - Read the absorbance at 405 nm.
 - Calculate the fold-increase in caspase-9 activity by comparing the results from induced samples to uninduced controls.



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Caption: A typical experimental workflow to characterize the **M190S** mutation.

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